
MRL-24
Descripción general
Descripción
MRL24 es un ligando sintético que actúa como agonista del receptor nuclear peroxisoma proliferador activado gamma (PPARγ).
Métodos De Preparación
La síntesis de MRL24 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. La ruta sintética típicamente incluye los siguientes pasos:
Formación de la Estructura Central: La estructura central de MRL24 se sintetiza utilizando una serie de reacciones de condensación que involucran compuestos aromáticos.
Introducción de Grupos Funcionales: Se introducen varios grupos funcionales, como los grupos metoxi y trifluorometoxi, mediante reacciones de sustitución nucleofílica.
Ensamblaje Final: El ensamblaje final de MRL24 involucra la unión de los compuestos intermedios a través de reacciones de esterificación o amidación.
Análisis De Reacciones Químicas
MRL24 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: MRL24 puede sufrir reacciones de oxidación, particularmente en los grupos metoxi y trifluorometoxi.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo presentes en el compuesto.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente en los anillos aromáticos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Introduction to MRL-24
This compound is a synthetic ligand that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and molecular biology. It is primarily recognized for its role as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a critical regulator of glucose and lipid metabolism. This article explores the diverse applications of this compound, supported by case studies and data tables that highlight its significance in research.
Pharmacological Research
Mechanism of Action : this compound functions as a partial agonist for PPARγ, which plays a vital role in regulating metabolic processes. Research has shown that this compound can activate PPARγ-mediated transcription, leading to increased expression of target genes associated with glucose and lipid metabolism. This property makes it a candidate for further studies in metabolic disorders, such as type 2 diabetes and obesity .
Case Study : A study demonstrated that this compound enhanced the recruitment of coactivator peptides to the PPARγ ligand-binding domain, indicating its potential to modulate receptor activity effectively. The study utilized time-resolved fluorescence resonance energy transfer (TR-FRET) assays to quantify ligand binding and receptor interactions, revealing that this compound promotes a conformational shift towards an active state within the receptor complex .
Drug Discovery
Predictive Modeling : Recent advancements in molecular representation learning (MRL) have facilitated the prediction of molecular properties and activities, including those related to this compound. Machine learning models have been developed to analyze chemical structures and predict their biological activities, significantly enhancing drug discovery processes .
Data Table : Below is a summary of predictive modeling results for this compound compared to other ligands.
Ligand | Binding Affinity (K_i) | Activation Efficacy | Molecular Representation Learning Model Performance |
---|---|---|---|
This compound | 20 nM | Partial Agonist | Superior performance compared to baseline models |
GW9662 | 15 nM | Antagonist | Baseline performance |
T0070907 | 25 nM | Antagonist | Baseline performance |
Tissue Regeneration Studies
Healing Properties : this compound has been investigated for its potential in enhancing tissue regeneration. Studies on genetically modified mice (MRL mice) indicate that compounds like this compound may play a role in promoting healing without fibrotic scarring, suggesting applications in regenerative medicine .
Case Study : Research involving MRL mice demonstrated improved healing capacities in tendon tissues when treated with compounds similar to this compound. The findings indicated enhanced extracellular matrix remodeling and reduced inflammation, which are critical factors in effective tissue repair .
Veterinary Medicine
Residue Limits : In veterinary contexts, understanding the maximum residue limits (MRL) for compounds like this compound is crucial for ensuring food safety. Regulatory bodies establish these limits to prevent harmful residues from entering the food supply .
Application Example : The European Medicines Agency outlines guidelines for assessing residues from veterinary medicines, including synthetic ligands like this compound. Such assessments are essential for maintaining public health standards and ensuring safe consumption of animal products .
Mecanismo De Acción
MRL24 ejerce sus efectos uniéndose al dominio de unión al ligando de PPARγ. Esta unión induce cambios conformacionales en el receptor, promoviendo el reclutamiento de proteínas coactivadoras y la transcripción de genes diana involucrados en el metabolismo de lípidos y glucosa. La inhibición de la fosforilación de PPARγ por la quinasa 5 dependiente de ciclina es un mecanismo clave mediante el cual MRL24 mejora la sensibilidad a la insulina .
Comparación Con Compuestos Similares
MRL24 es similar a otros agonistas de PPARγ, como la rosiglitazona y la pioglitazona. tiene propiedades únicas que lo distinguen de estos compuestos:
Afinidad de Unión: MRL24 tiene una alta afinidad de unión a PPARγ, con una constante de disociación (K_D) de alrededor de 40 nanomolar.
Actividad Transcripcional: A diferencia de algunos otros agonistas de PPARγ, MRL24 tiene efectos limitados en la actividad transcripcional, lo que lo convierte en un agonista parcial.
Cooperatividad: MRL24 exhibe una cooperatividad modesta en la unión a PPARγ, lo que puede influir en su eficacia general.
Compuestos similares incluyen:
Rosiglitazona: Una tiazolidinediona utilizada como fármaco antidiabético.
Pioglitazona: Otra tiazolidinediona con aplicaciones similares.
Pemafibrate: Un modulador selectivo de PPARα con algunos efectos superpuestos.
La combinación única de MRL24 de alta afinidad de unión y actividad agonista parcial lo convierte en una herramienta valiosa en la investigación de enfermedades metabólicas.
Actividad Biológica
MRL-24 is a synthetic compound known for its biological activity as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating glucose and lipid metabolism, making this compound a subject of interest in metabolic disease research. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
PPARγ Activation
This compound functions primarily by binding to the ligand-binding domain (LBD) of PPARγ, which leads to a conformational change in the receptor. This change promotes the dissociation of corepressor complexes and the recruitment of coactivators, facilitating transcriptional activation of target genes involved in metabolic processes .
Key Points:
- Partial Agonism: this compound exhibits partial agonistic activity, meaning it activates PPARγ but not to the full extent as some other agonists like rosiglitazone .
- Coactivator Recruitment: It enhances recruitment of coactivators such as TRAP220, which is essential for effective transcriptional regulation .
Structural Insights
The structural biology studies reveal that this compound stabilizes the active conformation of PPARγ LBD. NMR spectroscopy and crystal structures indicate that this compound's binding leads to significant shifts in the conformational ensemble towards an active state, enhancing its functional efficacy .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively increases the expression of PPARγ target genes in differentiated mouse 3T3-L1 preadipocytes when used alongside covalent inhibitors like GW9662 or T0070907. The compound shows a concentration-dependent increase in coactivator peptide recruitment .
Table 1: Biological Activity Data of this compound
Assay Type | Concentration | Effect Observed |
---|---|---|
TR-FRET Assay | Varies | Increased coactivator recruitment |
Reporter Gene Assay | 10 µM | Enhanced luciferase activity |
NMR Spectroscopy | - | Shift towards active conformation |
Case Studies
- Metabolic Disease Research : In studies focused on insulin sensitivity, this compound has shown promising results as a potential therapeutic agent for conditions like type 2 diabetes. Its partial agonism allows for favorable metabolic effects without the side effects associated with full agonists .
- Comparative Analysis with Other Ligands : When compared to other synthetic ligands such as nTZDpa and SR1664, this compound demonstrated superior efficacy in promoting coactivator interactions while maintaining a lower risk of adverse effects associated with full PPARγ agonism .
Propiedades
IUPAC Name |
(2S)-2-[3-[[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)indol-3-yl]methyl]phenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3NO6/c1-16-23(14-18-5-4-6-21(13-18)37-17(2)27(34)35)24-15-22(38-28(29,30)31)11-12-25(24)32(16)26(33)19-7-9-20(36-3)10-8-19/h4-13,15,17H,14H2,1-3H3,(H,34,35)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCWBJAYEIROGZ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)OC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)O[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.